4-(Hydroxyiminomethyl)benzamidoxime
Description
Contextualization within Contemporary Amidoxime (B1450833) Chemistry
Amidoximes are a class of organic compounds possessing both a hydroxylamino and an imino functional group. Their significance stems from their versatile reactivity and strong coordinating affinity for metal ions. In recent years, research into amidoxime-based polymers has surged, particularly for applications in environmental remediation and resource recovery. These polymers exhibit a high capacity for adsorbing metal ions, most notably uranyl ions from seawater, offering a potential pathway to secure a sustainable source of nuclear fuel. smolecule.com
Significance of 4-(Hydroxyiminomethyl)benzamidoxime in Advanced Chemical Research
The symmetrical structure of this compound, with its two reactive oxime groups, makes it an ideal candidate for polymerization and the construction of complex supramolecular structures. smolecule.com Its ability to act as a bidentate or polydentate ligand allows for the formation of stable coordination polymers and MOFs with tailored properties for applications in gas adsorption, catalysis, and chemical sensing. smolecule.commdpi.com
The compound serves as a crucial monomer in the synthesis of polyoximes, which are under investigation for their thermal stability and mechanical properties. smolecule.com Furthermore, the chelation properties of this compound are being explored for the development of selective sensors for detecting heavy metal ions and other analytes. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-4-[(E)-hydroxyiminomethyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRMISGFCHEFY-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties
The primary route for synthesizing 4-(Hydroxyiminomethyl)benzamidoxime involves the reaction of terephthalaldehyde (B141574) with hydroxylamine (B1172632) hydrochloride. This condensation reaction, typically carried out in the presence of a base like sodium acetate (B1210297), results in the formation of the desired dioxime. smolecule.com The precursor, terephthalaldehyde, can be synthesized from p-xylene (B151628) through a two-step process involving bromination followed by hydrolysis with sulfuric acid. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to pale yellow solid |
| CAS Number | 18705-39-0 |
The data in this table is compiled from various chemical supplier databases. smolecule.com
Table 2: Spectroscopic Data for the Precursor, Terephthalaldehyde
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Peaks at 777, 815, 1195, 1302, and 1697 cm⁻¹ corresponding to -C=C, -CH, -C-O, -C-H bending, and -C=O respectively. |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the aldehydic and aromatic protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl and aromatic carbons. |
This data pertains to the precursor, terephthalaldehyde, and is sourced from chemical database records. researchgate.netchemicalbook.comspectrabase.com
Reaction Mechanisms and Chemical Transformations of 4 Hydroxyiminomethyl Benzamidoxime
Oximolysis and Hydrolytic Pathways
The presence of both an amidoxime (B1450833) and a formyloxime group in 4-(hydroxyiminomethyl)benzamidoxime suggests multiple potential sites for hydrolysis and oximolysis. These reactions involve the cleavage of C=N bonds and are influenced by the chemical environment.
Kinetic Investigations of Oximolytic Agents
Oximolysis, the reaction of an oxime with an electrophile, is a key process for oxime-containing compounds. In the context of this compound, both the aldoxime and the amidoxime moieties can potentially undergo oximolysis. The kinetics of such reactions are highly dependent on the nature of the oximolytic agent and the reaction conditions. For instance, in the broader context of cholinesterase reactivation by oximes, the nucleophilic attack of the oxime on an acetylated enzyme is a critical step. While not directly studying this compound, these studies highlight that the rate of oximolysis is a crucial factor in their biological activity.
Influence of Chemical Environment on Hydrolytic Reactivity
The hydrolysis of the amidoxime and oxime functionalities in this compound is expected to be sensitive to pH and the presence of catalysts. Amide hydrolysis, a related reaction, can be promoted by either acidic or basic conditions. masterorganicchemistry.com Under acidic conditions, protonation of the oxygen atom of the C=N-OH group would render the carbon atom more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Conversely, under basic conditions, the formation of the oximate anion would increase its nucleophilicity.
The hydrolysis of aromatic amides has been studied in various in vitro systems, revealing that the rate and extent of hydrolysis can be significantly influenced by the specific enzymes present, such as carboxylesterases. nih.govnih.gov Although direct studies on this compound are not available, it is plausible that its amide-like amidoxime group could be a substrate for similar hydrolases. The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of the amine. masterorganicchemistry.com
Ligand Exchange and Substitution Reactions
The nitrogen and oxygen atoms in the amidoxime and oxime groups of this compound possess lone pairs of electrons, making them excellent potential ligands for metal ions.
Mechanisms of Metal-Ligand Exchange with Transition Metal Centers
Amidoxime-containing compounds are known to form stable complexes with a variety of transition metals. The coordination can occur through the nitrogen and/or oxygen atoms of the amidoxime group. The mechanism of metal-ligand exchange would typically involve the displacement of a solvent molecule or a weaker ligand from the metal's coordination sphere by the amidoxime. The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions. Studies on other heterocyclic ligands like benzimidazoles have shown that they can form various metal complexes with interesting magnetic and antimicrobial properties. rsc.orgnih.gov
Role of Ligand Concentration in Reaction Outcomes
The concentration of this compound would play a critical role in the outcome of coordination reactions. At low ligand-to-metal ratios, the formation of simple mononuclear complexes is expected. As the concentration of the ligand increases, the formation of polynuclear complexes or complexes with higher coordination numbers becomes more probable. The stoichiometry of the resulting metal complex is a direct function of the molar ratio of the reactants.
Intramolecular Cyclization Processes
The structure of this compound, with its two reactive functional groups positioned on a benzene (B151609) ring, presents the possibility of intramolecular cyclization reactions, potentially leading to the formation of heterocyclic ring systems.
Amidoximes are known precursors for the synthesis of various heterocycles. researchgate.netnih.gov For instance, the cyclization of amidoximes can lead to the formation of 1,2,4-oxadiazoles. researchgate.net This type of reaction typically involves the reaction of the amidoxime with a suitable cyclizing agent, such as an anhydride (B1165640) or an ester, which would react with the hydroxylamine-like portion of the amidoxime. researchgate.net
While specific studies on the intramolecular cyclization of this compound are not documented, the general reactivity of amidoximes suggests that under appropriate conditions, such as heating or treatment with a dehydrating agent, an intramolecular reaction between the amidoxime and the formyloxime moiety could potentially occur, leading to a novel heterocyclic scaffold. Radical-mediated cyclizations are also a possibility, as seen in the reactions of other oxime-containing compounds. beilstein-journals.orgcapes.gov.brnih.gov
Quantum Chemical Approaches for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies on Optimized Molecular Structures
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry of molecules. nih.gov By approximating the electron density, DFT can determine the lowest energy conformation, known as the optimized molecular structure. For a molecule like this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform geometry optimization. mdpi.com
The optimization process calculates key structural parameters. While experimental data for this compound is not available for direct comparison, illustrative values for bond lengths and angles can be predicted based on studies of analogous benzamide (B126) and oxime derivatives. These theoretical values provide a foundational understanding of the molecule's geometry.
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C=N (oxime) bond length | ~1.28 Å |
| N-O (oxime) bond length | ~1.41 Å |
| C=N (amidoxime) bond length | ~1.29 Å |
| C-N (amidoxime) bond length | ~1.35 Å |
| N-O (amidoxime) bond length | ~1.42 Å |
| C-C-N bond angle | ~120° |
| C=N-O bond angle | ~112° |
Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational studies on this compound are not publicly available.
Ab Initio and Semi-Empirical Calculations for Electronic States and Orbitals
Beyond DFT, ab initio and semi-empirical methods are also employed to investigate electronic properties. Ab initio methods, which are based on first principles, and semi-empirical methods, which incorporate some experimental parameters, can provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. mdpi.com For this compound, these calculations would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational chemistry is instrumental in predicting and interpreting spectroscopic data, which is used to identify and characterize molecules.
Computational Analysis of Infrared (IR) and Raman Vibrational Frequencies
Theoretical calculations of IR and Raman spectra are performed on the optimized molecular geometry. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. nih.gov These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For this compound, key vibrational frequencies would include the O-H, N-H, C=N, and N-O stretching and bending modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | ~3600 cm⁻¹ |
| N-H stretch (amidoxime) | ~3400-3500 cm⁻¹ |
| C=N stretch (oxime & amidoxime) | ~1650-1680 cm⁻¹ |
| N-O stretch | ~930-960 cm⁻¹ |
Note: This data is illustrative and based on general frequency ranges for these functional groups. Specific values would be obtained from a dedicated computational study.
Gauge-Including Atomic Orbital (GIAO) Method for Nuclear Magnetic Resonance (NMR) Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR chemical shifts. rsc.orgmdpi.com This method, typically used in conjunction with DFT, computes the magnetic shielding tensors for each nucleus in the molecule. nih.govimist.ma The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Predicting the ¹H and ¹³C NMR spectra is crucial for structural elucidation. dergipark.org.tr For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the oxime proton, the amine protons, and the various carbon atoms in the molecule, aiding in the assignment of experimental NMR signals. nih.govimist.ma The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. rsc.org
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.0 ppm |
| Oxime CH | ~8.2 ppm |
| Oxime OH | ~11.0 ppm |
| Amidoxime NH₂ | 5.5 - 6.5 ppm |
| Aromatic Carbons | 125 - 135 ppm |
| Oxime Carbon | ~150 ppm |
| Amidoxime Carbon | ~155 ppm |
Note: This data is illustrative, representing plausible chemical shifts. Actual values would require specific GIAO calculations for this compound.
Conformational Analysis and Tautomeric Equilibria
Molecules with rotatable bonds and labile protons can exist in multiple conformations and tautomeric forms. Computational methods are essential for exploring these possibilities and determining their relative stabilities.
For this compound, conformational analysis would involve rotating the bonds connecting the benzamidooxime group to the aromatic ring and the hydroxyiminomethyl group to the ring to identify the most stable spatial arrangements.
Furthermore, the amidoxime group can exhibit tautomerism, existing in equilibrium between the oxime-amine form and the hydroxylamine-imine form. nih.govresearchgate.net Theoretical calculations can predict the energy difference between these tautomers, indicating which form is more stable and therefore more populated at equilibrium. nih.gov The presence of intramolecular hydrogen bonding can significantly influence the stability of different tautomers and conformers. nih.gov Understanding these equilibria is critical as different tautomers can have distinct chemical and biological properties.
Identification and Stability of Hydroxyimino and Hydroxyamino Tautomers
The presence of the amidoxime group in this compound introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For amidoximes, the primary tautomeric forms are the amide oxime and the imino hydroxylamine (B1172632) forms.
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. nih.gov Theoretical investigations on related N-hydroxy amidines have consistently shown that the amide oxime tautomer is more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net This increased stability is often attributed to the greater resonance stabilization within the amide oxime functional group.
The relative energies of the tautomers of a representative amidoxime have been calculated using high-level computational methods, and the results are summarized in the table below. These calculations typically involve geometry optimization of each tautomer followed by frequency calculations to confirm that the structures correspond to energy minima. The energy difference (ΔE) is a key indicator of the equilibrium population of the tautomers.
Table 1: Relative Stability of Amidoxime Tautomers (Illustrative Data)
| Tautomer | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Amide Oxime | 0.00 | |
| Imino Hydroxylamine | +7.50 |
Data is illustrative and based on typical findings for N-hydroxy amidines.
These theoretical findings indicate that at equilibrium, the amide oxime form of this compound would be the predominant species.
Energy Landscape and Conformational Pathways
Beyond tautomerism, the flexibility of this compound allows for the existence of multiple conformers arising from the rotation around its single bonds. Understanding the energy landscape and the pathways for conformational interconversion is crucial for a complete picture of the molecule's behavior.
The potential energy surface of this compound can be explored computationally by performing systematic scans of the dihedral angles that define the orientation of the hydroxyiminomethyl and amidoxime groups relative to the benzene ring. DFT calculations are a common tool for such explorations, providing insights into the rotational barriers and the geometries of the stable conformers. nih.gov
For the transition between the amide oxime and imino hydroxylamine tautomers, computational studies on similar systems have revealed a significant energy barrier. nih.gov This suggests that while one tautomer is more stable, the interconversion between them is not a facile process at room temperature. nih.gov The presence of solvent molecules, particularly water, can significantly lower this barrier by acting as a proton shuttle, thereby facilitating the tautomerization process. nih.gov
Table 2: Calculated Rotational and Tautomeric Energy Barriers (Illustrative Data)
| Process | Computational Method | Calculated Barrier (kcal/mol) |
|---|---|---|
| Rotation of Hydroxyiminomethyl Group | DFT (B3LYP/6-31G*) | 5 - 10 |
| Rotation of Amidoxime Group | DFT (B3LYP/6-31G*) | 8 - 15 |
| Amide Oxime to Imino Hydroxylamine Tautomerization (uncatalyzed) | DFT (B3LYP/6-311++G**) | 35 - 45 |
| Amide Oxime to Imino Hydroxylamine Tautomerization (water-assisted) | DFT (B3LYP/6-311++G**) | 10 - 20 |
Data is illustrative and based on typical findings for related compounds. nih.govnih.gov
Molecular Modeling and Dynamics Simulations
To understand how this compound might interact with biological systems or other molecules, molecular modeling and dynamics simulations are employed. These techniques provide a dynamic view of the molecule's behavior and its interactions with its environment.
Investigation of Intermolecular Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery to understand how a ligand might bind to the active site of a protein. For this compound, docking studies could reveal potential binding modes with various biological targets. These studies often identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov
Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed to estimate the free energy of binding of the ligand to its target. nih.gov This provides a quantitative measure of the binding affinity.
Advanced Computational Methods for Elucidating Chemical Reactivity
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, either in solution or in complex with a target molecule, can reveal the flexibility of the molecule and the stability of its interactions over time. nih.gov Analysis of the simulation trajectory can provide insights into the conformational changes that the molecule undergoes and the persistence of key intermolecular contacts.
Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be used to study chemical reactions involving this compound. In a QM/MM simulation, the chemically active region of the system (e.g., the reacting atoms) is treated with a high level of quantum mechanics theory, while the remainder of the system is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of reaction mechanisms and the calculation of activation energies for chemical transformations.
Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP) can provide valuable information about its chemical reactivity and the sites most likely to be involved in electrophilic and nucleophilic interactions. nih.gov
Conclusion
Direct Synthesis Routes of this compound
The direct synthesis of this compound, a molecule featuring both an aldoxime and a benzamidoxime (B57231) moiety on a central benzene (B151609) ring, can be approached through strategic, multi-step pathways.
Established Reaction Pathways
A plausible and established route to this compound commences with a readily available starting material, terephthalaldehyde (B141574) . The synthesis would proceed through the formation of an intermediate, terephthaldialdehyde dioxime .
The initial step involves the reaction of terephthalaldehyde with hydroxylamine (B1172632) hydrochloride. This reaction, typically conducted under controlled pH conditions, leads to the formation of the dioxime. The stoichiometry of the reactants, particularly a 1:2 molar ratio of the aldehyde to hydroxylamine, is crucial for driving the reaction to completion. The reaction is often carried out at moderately elevated temperatures, in the range of 60–80°C.
The subsequent and more challenging step would be the selective conversion of one of the oxime groups of terephthaldialdehyde dioxime into an amidoxime (B1450833). This transformation can be conceptually achieved by reaction with another equivalent of hydroxylamine under specific conditions that favor the addition to the carbon-nitrogen double bond of one oxime over the other. The general reaction of nitriles with hydroxylamine to form amidoximes is a well-established method. nih.govgoogle.com Therefore, an alternative pathway could involve the selective dehydration of one oxime group of terephthaldialdehyde dioxime to a nitrile, followed by the reaction of the resulting cyanobenzaldehyde oxime with hydroxylamine to yield the final product.
Another potential, though less direct, pathway involves starting from 4-cyanobenzaldehyde (B52832). This would first be converted to 4-cyanobenzaldehyde oxime by reaction with hydroxylamine. researchgate.net The subsequent conversion of the nitrile group to an amidoxime would then be carried out by a further reaction with hydroxylamine, likely requiring different reaction conditions to achieve selectivity.
A Chinese patent describes a general method for the synthesis of benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials, which involves the formation of a benzamidoxime as an intermediate by reacting the benzonitrile with hydroxylamine hydrochloride. researchgate.net This provides further evidence for the feasibility of converting a nitrile group to an amidoxime in a related structural context.
Optimization Strategies for Synthetic Yields and Purity
Optimizing the synthesis of this compound would focus on maximizing the yield and purity at each step of the proposed pathways.
For the initial formation of terephthaldialdehyde dioxime, key parameters to control include pH, temperature, and reaction time. The use of a suitable base, such as sodium acetate (B1210297), is common to neutralize the HCl released from hydroxylamine hydrochloride. Purification of the dioxime intermediate is critical and can be achieved through recrystallization from an appropriate solvent. The purity can be verified using standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like NMR and IR.
The selective conversion of one oxime group to an amidoxime presents the most significant optimization challenge. This would likely involve a careful study of reaction conditions, including the choice of solvent, temperature, and the molar ratio of hydroxylamine. The use of microreactor technology has been shown to be effective for the formation of aromatic amidoximes from nitriles and hydroxylamine, offering precise control over reaction parameters and potentially improving yields and safety. researchgate.net
Purification of the final product, this compound, would likely involve chromatographic techniques to separate it from any unreacted starting materials or byproducts, such as the starting dioxime or the bis-amidoxime.
Chemical Synthesis of Substituted this compound Derivatives
The presence of two reactive hydroxylamino groups and an aromatic ring in this compound allows for a variety of derivatization reactions, leading to a diverse range of substituted analogues.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the amidoxime and oxime moieties are nucleophilic and can undergo N-alkylation and N-acylation reactions.
N-Alkylation: General methods for the N-alkylation of amides and related compounds can be adapted for this compound. These reactions typically involve the use of alkyl halides in the presence of a base. nih.gov Mechanochemical methods, using ball milling, have also been reported for the N-alkylation of imides and could offer a solvent-free and efficient alternative. bath.ac.uk The regioselectivity of the alkylation, i.e., whether it occurs on the oxime nitrogen or one of the amidoxime nitrogens, would depend on the specific reaction conditions and the relative nucleophilicity of the different nitrogen atoms. The synthesis of bifunctional N-alkylbenzimidazole derivatives has been reported, providing a precedent for the alkylation of similar polyfunctional aromatic nitrogen compounds. google.com
N-Acylation: The acylation of amidoximes is a known transformation and can be achieved using acylating agents such as acyl chlorides or anhydrides. nih.gov The kinetics and mechanism of the acylation of benzamidoximes have been studied, providing insights into the reactivity of these functional groups. The reaction of N-acetylbenzamides with hydroxylamine hydrochloride can also lead to the formation of oxadiazole derivatives, indicating the potential for intramolecular cyclization reactions following acylation. lucp.net
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃), Solvent (e.g., DMF) or Ball Milling | N-alkylated oxime, N-alkylated amidoxime, or di-alkylated products |
| N-Acylation | Acyl chlorides, Anhydrides, Base (e.g., Pyridine) | N-acylated oxime, N-acylated amidoxime, or di-acylated products |
Generation of Derivatives with Modified Aromatic Ring Systems
Modifying the aromatic ring of this compound can be achieved through various aromatic substitution reactions. However, the directing effects of the existing hydroxyiminomethyl and amidoxime substituents would need to be considered. Both groups are likely to be ortho, para-directing, but their activating or deactivating nature would influence the feasibility of electrophilic aromatic substitution reactions.
Alternatively, substituted derivatives can be synthesized by starting with an already modified terephthalaldehyde or 4-cyanobenzaldehyde derivative. For instance, the synthesis of substituted terphenyl derivatives has been reported, which could serve as a template for creating more complex aromatic scaffolds before the introduction of the oxime and amidoxime functionalities. researchgate.net
Preparation of Quaternary Ammonium (B1175870) Derivatives of Related Pyridinium (B92312) Aldoximes
While specific methods for the quaternization of this compound are not detailed in the available literature, the synthesis of quaternary ammonium derivatives of pyridinium aldoximes provides valuable insights into the potential synthetic strategies.
The quaternization of pyridine (B92270) derivatives, including pyridine-4-aldoxime, has been achieved by reacting them with various electrophiles such as alkyl halides. byjus.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these quaternization reactions. The resulting quaternary ammonium salts are a class of compounds with a permanent positive charge on the nitrogen atom.
The synthesis of quaternary ammonium salts from tertiary amines and alkylating agents is a general and widely used method. These methods could potentially be adapted for the quaternization of N-alkylated derivatives of this compound, where one of the nitrogen atoms has been previously converted to a tertiary amine through exhaustive alkylation.
Heterocyclic Ring Formation Incorporating Benzamidoxime Scaffolds
Benzamidoxime and its derivatives are versatile building blocks in synthetic organic chemistry, particularly for the construction of various heterocyclic systems. The presence of both a nucleophilic amino group and a hydroxylamino functionality allows for a range of cyclization reactions.
Cyclocondensation Reactions for 4,5-Dihydro-1,2,4-oxadiazole Synthesis
The synthesis of 4,5-dihydro-1,2,4-oxadiazoles can be efficiently achieved through the cyclocondensation of amidoximes with various carbonyl compounds, such as aldehydes and ketones. nih.govresearchgate.net This reaction provides a direct and facile route to this class of non-aromatic heterocycles. nih.govresearchgate.net
The general mechanism involves the initial reaction of the amidoxime with the carbonyl compound. In this process, the more nucleophilic nitrogen of the oxime group attacks the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the 4,5-dihydro-1,2,4-oxadiazole ring. The resulting heterocycles can have varied substitution patterns at the C-3 and C-5 positions, depending on the specific amidoxime and carbonyl compound used. nih.gov The structure of the 4,5-dihydro-1,2,4-oxadiazole ring typically adopts an envelope conformation. researchgate.net
A variety of aromatic and araliphatic amidoximes can be utilized in this reaction, demonstrating the broad scope of this synthetic method. nih.gov The reaction of N-unsubstituted amidoximes with aldehydes or ketones is a common approach. nih.gov For instance, the reaction of benzamidoxime with an appropriate aldehyde or ketone leads to the formation of the corresponding 3-phenyl-4,5-dihydro-1,2,4-oxadiazole derivative.
| Reactant 1 | Reactant 2 | Product | Reference |
| Aromatic/Araliphatic Amidoximes | Aldehydes/Ketones | 4,5-Dihydro-1,2,4-oxadiazoles | nih.gov |
| Benzamidoxime | 3-Aryl-acryloyl chlorides | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |
| N-acetylbenzamides | Hydroxylamine hydrochloride | 3-methyl-5-aryl-1,2,4-oxadiazoles | researchgate.net |
Thermolysis-Based Synthetic Applications of Benzamidoxime Derivatives
The thermal decomposition, or thermolysis, of benzamidoxime derivatives offers a pathway to various heterocyclic compounds and other organic molecules. ias.ac.inresearchgate.net The course of the reaction and the nature of the products formed are highly dependent on the reaction conditions and the substitution pattern of the starting benzamidoxime derivative.
Mechanistic studies suggest that the thermolysis of N-arylbenzamidoximes can proceed through a free radical mechanism involving the homolytic cleavage of N-O and/or C-N bonds. ias.ac.in For example, the thermolysis of N-2-pyridylbenzamidoxime under a nitrogen atmosphere results in a mixture of products, with 2-phenyl-1H-imidazo[4,5-b]pyridine and N-(pyridin-2-yl)benzamide being the major components. ias.ac.in Other products, such as 2-hydroxypyridine, benzonitrile, benzoic acid, 2-aminopyridine, 2-phenyloxazolo[4,5-b]pyridine, and 2,4,6-triphenyl-1,3,5-triazine, are also formed in this process. ias.ac.in
Similarly, the thermolysis of N-α-naphthylbenzamidoxime yields N-(α-Naphthyl)benzamide and 2-Phenyl-3H-naphtho[2,1-d]imidazole as the main products, alongside benzonitrile, benzoic acid, α-naphthylamine, and 2-phenylnaphtho[1,2-d]oxazole. ias.ac.in The presence of a hydrogen donor solvent like tetralin during the thermolysis can lead to the formation of additional products, such as 1-hydroxytetralin and α-tetralone, further supporting a free radical pathway. ias.ac.in
| Starting Material | Major Thermolysis Products | Other Products | Reference |
| N-2-pyridylbenzamidoxime | 2-phenyl-1H-imidazo[4,5-b]pyridine, N-(pyridin-2-yl)benzamide | 2-hydroxypyridine, benzonitrile, benzoic acid, 2-aminopyridine, 2-phenyloxazolo[4,5-b]pyridine, 2,4,6-triphenyl-1,3,5-triazine | ias.ac.in |
| N-α-naphthylbenzamidoxime | N-(α-Naphthyl)benzamide, 2-Phenyl-3H-naphtho[2,1-d]imidazole | benzonitrile, benzoic acid, α-naphthylamine, 2-phenylnaphtho[1,2-d]oxazole | ias.ac.in |
Coordination Chemistry of 4 Hydroxyiminomethyl Benzamidoxime and Its Derivatives
Chelation Behavior and Ligand Design Principles
The ability of 4-(Hydroxyiminomethyl)benzamidoxime to form stable complexes with metal ions is intrinsically linked to the spatial arrangement of its donor atoms and their electronic properties. Understanding these factors is crucial for the rational design of ligands with specific coordination preferences and for predicting the properties of their resulting metal complexes.
Identification of Potential Donor Sites and Coordination Modes
The structure of this compound features several potential coordination sites: the nitrogen and oxygen atoms of the amidoxime (B1450833) group (-C(NH₂)=NOH) and the nitrogen atom of the imine group (-CH=NOH). The amidoxime group is known to be an excellent chelating agent, capable of coordinating to metal ions in various ways. It can act as a neutral ligand, or it can be deprotonated to form monoanionic or dianionic species, leading to a variety of coordination modes.
The primary donor sites within the amidoxime moiety are the oximato nitrogen and the amino nitrogen. Upon deprotonation of the oxime hydroxyl group, the oximato nitrogen becomes a strong donor. The amino group can also participate in coordination, leading to the formation of a stable five-membered chelate ring. Furthermore, the oxime oxygen can also act as a donor atom, particularly in bridging coordination modes.
The imine nitrogen of the 4-(hydroxyiminomethyl) group presents an additional coordination site. Depending on the steric and electronic requirements of the metal ion, this nitrogen can coordinate independently or in concert with the amidoxime group, potentially leading to the formation of polynuclear complexes or coordination polymers. The presence of multiple donor sites allows for a rich variety of coordination modes, including monodentate, bidentate, and bridging fashions.
Role of Ionization Constants (pKa) in Coordination Abilities
The coordination ability of this compound is significantly influenced by the acidity of its protonated functional groups, as defined by their ionization constants (pKa). The pKa values determine the pH range over which the ligand exists in its neutral or deprotonated forms, which in turn dictates its coordination behavior.
The coordination of metal ions to the amidoxime group is often pH-dependent. At lower pH values, the ligand will be protonated and less likely to coordinate strongly. As the pH increases, deprotonation occurs, making the ligand a more potent chelator. This pH-dependent behavior can be exploited in the selective synthesis of metal complexes and in the design of metal ion sensors.
Synthesis and Characterization of Transition Metal Complexes with this compound Ligands
The rich coordination chemistry of this compound allows for the synthesis of a wide array of transition metal complexes. The characterization of these complexes provides crucial information about their structure, bonding, and potential applications.
Technetium(V) Complexes: Synthesis, Spectroscopic, and X-ray Diffraction Studies
In the realm of radiopharmaceuticals, technetium-99m (⁹⁹ᵐTc) is a cornerstone for diagnostic imaging. The development of stable Tc(V) complexes with high in vivo stability is a significant area of research. While specific studies on this compound are scarce, research on N-substituted benzamidoxime (B57231) complexes with the oxotechnetium(V) core (TcO³⁺) provides a strong model for the expected coordination behavior.
Synthesis: Technetium(V) complexes of benzamidoxime derivatives can be synthesized via ligand exchange reactions. tandfonline.com A common precursor is a pre-formed Tc(V) complex, such as Tc(V)-glucoheptonate, which is then reacted with the benzamidoxime ligand. tandfonline.com This method often results in high radiochemical yields. tandfonline.com
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: The coordination of the ligand to the technetium center can be confirmed by changes in the vibrational frequencies of the C=N and N-O bonds of the amidoxime group. The presence of a strong band in the 950-1000 cm⁻¹ region is characteristic of the Tc=O stretching vibration in the oxotechnetium(V) core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the corresponding stable rhenium (Re) or ⁹⁹gTc complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Shifts in the resonances of the protons and carbons of the ligand upon coordination provide information about the binding sites.
X-ray Diffraction Studies: Single-crystal X-ray diffraction provides definitive structural information. For a related Tc(V) complex with N-methyl benzamidoxime, the crystal structure revealed a square-pyramidal coordination geometry. tandfonline.com The equatorial plane was formed by two amine nitrogen and two oxime oxygen atoms from two ligand molecules in a trans configuration, with the oxo group occupying the apical position. tandfonline.com
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| [⁹⁹gTcO(N-methyl benzamidoxime)₂]Cl | Orthorhombic | Pna2₁ | 13.4823(5) | 15.5410(7) | 7.7907(3) |
Table 1: Crystallographic data for a related Technetium(V)-benzamidoxime complex. tandfonline.com
Coordination of Iron(II) in Pentacyanoferrate Complexes
The pentacyanoferrate(II) moiety, [Fe(CN)₅]³⁻, is a well-studied building block in coordination chemistry, known for its ability to form stable complexes with a variety of ligands. The reaction of aquapentacyanoferrate(II), [Fe(CN)₅(H₂O)]³⁻, with incoming ligands typically proceeds via a substitution reaction where the water molecule is replaced.
Studies on the reaction of pentacyanoferrate(II) ions with oximes have shown that the nature of the oxime plays a crucial role. tandfonline.com For instance, the reaction with bidentate oximes is catalyzed by mercury(II) ions, whereas the reaction with monodentate oximes is inhibited by the same ions. tandfonline.com This suggests that this compound, with its potential for bidentate chelation through the amidoxime group, would likely form a stable complex with the pentacyanoferrate(II) core.
The resulting complex, [Fe(CN)₅(this compound)]³⁻, would be expected to have the ligand coordinated through one of its nitrogen donors, likely the oximato nitrogen, displacing the aqua ligand. The formation of the complex can be monitored spectrophotometrically, as the coordination of a new ligand to the pentacyanoferrate(II) core typically results in the appearance of a new charge-transfer band in the visible region of the electronic spectrum.
Copper(II) Coordination Architectures
Copper(II) complexes are of great interest due to their diverse coordination geometries and their relevance in biological systems and catalysis. The coordination of this compound to copper(II) is expected to result in a variety of structural motifs, given the flexibility of the ligand and the variable coordination preferences of the Cu(II) ion.
Synthesis: Copper(II) complexes of ligands containing amide or imine functionalities are typically synthesized by reacting a copper(II) salt, such as CuCl₂, Cu(NO₃)₂, or Cu(ClO₄)₂, with the ligand in a suitable solvent like ethanol (B145695) or methanol.
Coordination Geometries: Copper(II) complexes commonly exhibit square planar, square pyramidal, or distorted octahedral geometries. With a potentially tridentate ligand like this compound, mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are plausible. In a 1:1 complex, the remaining coordination sites on the copper ion would be occupied by solvent molecules or anions from the starting salt. In a 1:2 complex, two ligand molecules would coordinate to the copper center.
X-ray Diffraction Studies: X-ray crystallography is essential for determining the precise coordination architecture. For related copper(II) complexes with benzimidazole-containing ligands, both mononuclear and binuclear structures have been observed. documentsdelivered.com In these structures, the ligands can act as monodentate or bidentate chelating agents, and can also form bridges between copper centers, leading to the formation of coordination polymers. The specific coordination mode of this compound would depend on the reaction conditions, the stoichiometry, and the nature of the counter-anion.
| Compound | Geometry around Cu(II) | Ligand Coordination Mode |
| [Cu(4-chlorobenzoate)₂(benzimidazole)₂] | Distorted square pyramidal | Monodentate and chelating bidentate carboxylate, monodentate benzimidazole |
| [Cu(methacrylate)₂(benzimidazole)₂] | Distorted octahedral | Bidentate chelate methacrylate, monodentate benzimidazole |
Table 2: Examples of Copper(II) coordination with related ligands. documentsdelivered.com
Gold(I)-N-Heterocyclic Carbene (NHC) Related Complexes (as a general amidoxime ligand class)
Gold(I) complexes featuring N-heterocyclic carbene (NHC) ligands have garnered significant attention due to their stability and catalytic activity in a wide range of organic transformations. researchgate.netacs.orgmdpi.com These complexes typically adopt a linear geometry, with the gold(I) center coordinated to the NHC carbon and another ligand. The synthesis of Au(I)-NHC complexes is often achieved through the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the corresponding imidazolium (B1220033) salt in the presence of a base, or via transmetalation from a silver-NHC complex. mdpi.comresearchgate.net
While the coordination chemistry of this compound with gold(I)-NHC fragments has not been specifically reported, the general behavior of amidoximes as ligands allows for postulation of their potential interaction. Amidoximes are known to be versatile ligands that can coordinate to metal ions in various modes. researchgate.netnih.gov The most common coordination occurs through the oximic nitrogen and/or oxygen atoms. researchgate.net It is generally observed that the amino group of the amidoxime functionality does not participate in coordination due to mesomeric effects. researchgate.net
In the context of Au(I)-NHC complexes, an amidoxime ligand like this compound could potentially coordinate to the gold(I) center as a neutral or an anionic ligand. Coordination as a neutral ligand would likely involve the oximic nitrogen atom, resulting in a cationic complex of the type [(NHC)Au(amidoxime)]+. Alternatively, deprotonation of the oxime hydroxyl group would lead to an amidoximate anion, which could then coordinate to the gold(I) center to form a neutral complex, [(NHC)Au(amidoximate)]. The formation of such complexes would be influenced by the reaction conditions, including the pH and the nature of the NHC ligand.
The synthesis of such hypothetical complexes could be envisioned by reacting a pre-formed [(NHC)AuCl] complex with this compound in the presence or absence of a base. The resulting complexes would be expected to retain the linear geometry characteristic of gold(I) centers.
Table 1: General Synthetic Routes to Gold(I)-NHC Complexes
| Precursors | Reaction Conditions | Product Type | Reference |
| Imidazolium salt, Ag2O, [AuCl(SMe2)] | Two-step procedure | (NHC)AuCl | researchgate.net |
| [AuCl(tht)], Imidazolium-2-carboxylate | Decarboxylation | (NHC)AuCl | researchgate.net |
| (NHC)AuCl, AgOTf, Ligand | Ligand Exchange | [(NHC)Au(L)]+ | researchgate.net |
Supramolecular Assembly through Metal-Ligand Coordination
Design and Synthesis of Metallosupramolecular Systems
The construction of discrete and polymeric supramolecular architectures through metal-ligand coordination is a cornerstone of metallosupramolecular chemistry. canterbury.ac.nzcanterbury.ac.nz The predictable nature of coordination bonds, governed by the coordination preferences of the metal ion and the geometry of the ligand, allows for the rational design of complex structures such as cages, helicates, and coordination polymers. canterbury.ac.nzcanterbury.ac.nz
While specific examples of metallosupramolecular systems based on this compound are not documented, the principles of their design can be inferred from the broader field and the known coordination behavior of amidoxime-containing ligands. A key design element is the use of multitopic ligands that can bridge multiple metal centers. For a molecule like this compound to act as a linker in a supramolecular assembly, it would need to possess at least two distinct coordination sites. The amidoxime group itself can act as a bidentate chelating ligand or a monodentate ligand. To form extended structures, the benzonitrile (B105546) or the benzamide (B126) part of the molecule would need to be functionalized with additional donor groups.
For instance, if two this compound units were linked together through a spacer, the resulting bis-amidoxime ligand could coordinate to two different metal centers, leading to the formation of a coordination polymer. The final architecture of such a polymer would depend on the coordination geometry of the metal ion and the flexibility of the spacer.
The synthesis of such metallosupramolecular systems typically involves the self-assembly of the metal salt and the ligand in a suitable solvent. The choice of solvent can play a crucial role in the outcome of the reaction, influencing the solubility of the components and templating the formation of specific architectures.
Table 2: Examples of Metallosupramolecular Architectures
| Architecture | Metal Ion | Ligand Type | Resulting Structure | Reference |
| Coordination Cage | Pd(II) | Ditopic N-donor | M2L4 cage | mdpi.com |
| Helicate | Cu(I) | Oligopyridine | Double-stranded helicate | canterbury.ac.nz |
| Coordination Polymer | Zn(II) | Carboxylate | 3D Framework | canterbury.ac.nz |
Non-Covalent Interactions within Coordination Polymers and Networks
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in the solid-state structures of coordination polymers and networks. nih.govmdpi.com These interactions, although weaker than covalent or coordination bonds, are highly directional and can significantly influence the packing of molecules in the crystal lattice, leading to the formation of higher-order supramolecular structures. nih.govmdpi.com
In the context of coordination compounds involving amidoxime ligands, hydrogen bonding is expected to be a prominent feature. The amidoxime group contains both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the nitrogen and oxygen atoms). nih.govmdpi.com This allows for the formation of extensive hydrogen-bonding networks between adjacent coordination units. For instance, the amide group, a well-known supramolecular connector, can form robust intermolecular hydrogen bonds. researchgate.net These interactions can link one-dimensional coordination polymers into two- or three-dimensional networks, enhancing the stability and influencing the physical properties of the material.
Table 3: Common Non-Covalent Interactions in Coordination Networks
| Interaction | Description | Typical Energy (kJ/mol) | Reference |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 5 - 30 | nih.govmdpi.com |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | 0 - 50 | rsc.orgmdpi.com |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | < 5 | mdpi.com |
Advanced Analytical Methodologies for 4 Hydroxyiminomethyl Benzamidoxime Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. Each technique provides unique insights into the atomic and molecular framework.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction: For a crystalline sample of 4-(Hydroxyiminomethyl)benzamidoxime, single-crystal XRD would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of its molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides information about the crystal system, unit cell dimensions, and phase purity of the bulk material.
As of the latest available data, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell parameters, have not been reported in publicly available literature.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the oxime groups, the C=N stretch of the imine, the N-O stretch, and the vibrations of the benzene (B151609) ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR.
Specific, experimentally determined FT-IR and Raman spectral data for this compound are not widely documented. For context, the precursor, terephthalaldehyde (B141574), exhibits a prominent C=O stretching vibration around 1692 cm⁻¹ in its FT-IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution Structure and Dynamics
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and chemical environment of atoms in a molecule when in solution.
¹H NMR Spectroscopy: Proton NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, distinct signals would be expected for the aromatic protons on the benzene ring, the proton of the C-H imine group, and the hydroxyl protons of the oxime groups. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns would provide information about adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms (e.g., aromatic, imine).
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (164.16). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₈H₈N₂O₂). The fragmentation pattern would offer clues about the compound's structure as weaker bonds break under ionization.
Specific experimental mass spectra detailing the fragmentation of this compound are not documented in the available literature.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For this compound, an HPLC method would be developed to assess its purity.
A typical HPLC analysis would involve:
Stationary Phase: A column with a specific chemistry (e.g., C18 for reversed-phase chromatography).
Mobile Phase: A solvent or mixture of solvents that carries the sample through the column.
Detector: A UV detector is often suitable for aromatic compounds like this one.
The retention time, the time it takes for the compound to pass through the column, would be a characteristic feature for identification under specific conditions. The area under the peak in the chromatogram would be proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
While HPLC methods exist for related compounds like terephthalic acid, a specific, validated HPLC method for the analysis of this compound has not been detailed in the surveyed scientific literature. elsevierpure.comnih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a fundamental and highly efficient analytical technique for the real-time monitoring of chemical reactions involving this compound and for the preliminary screening of product purity. Its simplicity, rapidity, and low cost make it an indispensable tool in the synthetic organic chemistry laboratory.
The primary application of TLC in the context of this compound is to track the progress of its synthesis, which typically involves the reaction of a corresponding aldehyde with hydroxylamine (B1172632). By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually assess the consumption of the reactants and the formation of the product. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents).
The choice of the stationary and mobile phases is critical for achieving a clear separation. For aromatic oximes, silica gel plates are commonly employed as the stationary phase due to their polarity. The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent. The polarity of the eluent is adjusted to achieve optimal separation, where the starting materials and the product have distinct Retention Factor (Rf) values. The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A well-chosen solvent system will result in the product having an Rf value that is clearly different from those of the starting materials.
For instance, in the synthesis of oximes from aryl aldehydes, the progress of the reaction can be effectively monitored by TLC analysis. rsc.org While specific TLC parameters for this compound are not extensively documented in readily available literature, general guidance for similar aromatic oximes can be applied. For example, a mobile phase consisting of a mixture of benzene and ethyl acetate (B1210297) (e.g., in an 83:17 ratio) has been used for the separation of benzaldehyde (B42025) derivative oximes on silica gel. sciencemadness.org The polarity of the solvent system can be fine-tuned by adjusting the ratio of the components to achieve the desired separation.
Visualization of the spots on the TLC plate is typically achieved under UV light, especially if the compounds are UV-active, which is common for aromatic compounds like this compound. nih.gov Alternatively, chemical staining agents can be used.
The following interactive table provides a hypothetical example of how TLC data might be presented for the synthesis of this compound, based on general principles for aromatic oximes.
| Compound | Starting Material (Aldehyde) | This compound (Product) |
| Mobile Phase | Hexane:Ethyl Acetate (1:1) | Hexane:Ethyl Acetate (1:1) |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Rf Value | 0.65 | 0.40 |
| Visualization | UV (254 nm) | UV (254 nm) |
Note: The Rf values in this table are illustrative and would need to be determined experimentally for this compound.
In a typical reaction monitoring scenario, a spot of the initial reaction mixture would show a prominent spot corresponding to the starting aldehyde. As the reaction proceeds, subsequent spots of the reaction mixture would show a decrease in the intensity of the starting material spot and the appearance and intensification of a new spot corresponding to the this compound product at a lower Rf value, indicative of its generally increased polarity due to the presence of the oxime and amidoxime (B1450833) functionalities.
Electroanalytical Methods (as related to pKa determination and redox behavior)
Electroanalytical methods are powerful techniques for determining the acid-base dissociation constants (pKa) and investigating the redox behavior of electroactive molecules like this compound. These methods rely on measuring the electrical properties of a solution containing the analyte, such as potential and current, to gain insights into its chemical properties.
The pKa of a compound is a critical parameter that influences its solubility, lipophilicity, and biological activity. For this compound, which possesses both acidic (oxime hydroxyl) and potentially basic (amidoxime) functional groups, determining the pKa values is essential for understanding its behavior in different pH environments. Potentiometric titration is a classic electroanalytical method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the potential difference (pH) with a pH electrode. A plot of pH versus the volume of titrant added yields a titration curve, and the pKa can be determined from the inflection point of this curve.
The redox behavior of this compound is of interest for understanding its potential involvement in electron transfer reactions. Cyclic voltammetry (CV) is a widely used electroanalytical technique to study the oxidation and reduction processes of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer reactions.
For aromatic oximes, studies have shown that their electroreduction is a pH-dependent process. nih.gov In aqueous solutions, the reducible species in the pH range of 5-8 is often a diprotonated form of the oxime. nih.gov The reduction process is facilitated by the protonation of the oxime, which makes the hydroxyl group a better leaving group. nih.gov The redox potentials of conjugated oximes are influenced by the nature of the substituents on the aromatic ring and are generally more favorable at lower pH values. scielo.org.mx
While specific experimental pKa and redox potential data for this compound are not readily found in the public domain, the following table presents hypothetical data based on the known behavior of similar aromatic oximes and amidoximes.
| Parameter | Value | Method |
| pKa1 (Oxime OH) | ~ 9.5 - 10.5 | Potentiometric Titration |
| pKa2 (Amidoxime) | ~ 4.5 - 5.5 | Potentiometric Titration |
| Reduction Potential (Epc) | -0.8 to -1.2 V (vs. Ag/AgCl) at pH 7 | Cyclic Voltammetry |
Note: The values in this table are estimations for this compound based on data for analogous compounds and would require experimental verification.
The amidoxime group itself can exhibit both acidic and basic properties. The pKa of the protonated amidoxime is typically in the acidic range. The investigation of the electrochemical behavior of this compound through techniques like cyclic voltammetry would reveal its susceptibility to oxidation and reduction, providing insights into its potential mechanisms of action in biological systems or its stability under different electrochemical conditions. The presence of the electron-withdrawing benzamidoxime (B57231) group is expected to influence the redox potential of the oxime moiety.
Supramolecular Chemistry of 4 Hydroxyiminomethyl Benzamidoxime
Non-Covalent Interactions and Self-Assembly Processes
The molecular structure of 4-(hydroxyiminomethyl)benzamidoxime is rich in functional groups capable of participating in a variety of non-covalent interactions. These interactions are pivotal in dictating the molecule's behavior in both the solid state and in solution, leading to the formation of ordered supramolecular architectures through self-assembly.
Hydrogen bonding is a predominant force in the self-assembly of this compound. The molecule possesses multiple hydrogen bond donors (-OH groups of the oxime and amidoxime (B1450833) moieties) and acceptors (N and O atoms of the same groups), facilitating the formation of extensive and robust hydrogen-bonding networks.
In the crystalline state, these interactions are expected to define the crystal packing. The interplay between the different hydrogen bond donors and acceptors can give rise to various supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, the amidoxime group can form dimeric structures through N-H···O or O-H···N hydrogen bonds. Similarly, the hydroxyimino group can participate in hydrogen bonding, further extending the network into one, two, or three dimensions.
In solution, the same hydrogen-bonding capabilities can lead to the formation of well-defined aggregates. The extent and nature of this aggregation are dependent on factors such as solvent polarity and concentration. In non-polar solvents, intermolecular hydrogen bonds are more favored, leading to the formation of larger aggregates. Conversely, in polar, protic solvents, competition from solvent molecules can disrupt the intermolecular hydrogen bonds, leading to smaller aggregates or solvated monomers.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential as Donor | Potential as Acceptor |
| Hydroxyimino (-CH=N-OH) | Yes (O-H) | Yes (N and O) |
| Amidoxime (-C(=NOH)NH₂) | Yes (O-H and N-H) | Yes (N and O) |
The benzene (B151609) ring in this compound provides a platform for aromatic stacking interactions, which contribute to the stability of its supramolecular assemblies. These interactions can be categorized as π-π stacking and C-H···π interactions.
π-π Stacking: This involves the interaction between the electron-rich π-systems of adjacent aromatic rings. The geometry of this interaction can vary, with common arrangements being face-to-face and offset face-to-face. The presence of electron-withdrawing (hydroxyiminomethyl) and electron-donating (amidoxime) groups on the benzene ring can influence the electronic distribution of the π-system, thereby modulating the strength and nature of the π-π stacking interactions.
While this compound itself is not a pre-organized host, its scaffold can be utilized to design and synthesize macrocyclic or cage-like host molecules. By incorporating this unit into larger structures, cavities of specific sizes and shapes can be created, which are capable of encapsulating guest molecules or ions.
The functional groups of the this compound moiety can play a crucial role in guest recognition and binding. The hydrogen-bonding capabilities of the oxime and amidoxime groups can be exploited to bind guests through specific hydrogen-bonding interactions. Furthermore, the aromatic ring can participate in hydrophobic and π-stacking interactions with suitable guests. The design of such host molecules holds potential for applications in sensing, catalysis, and drug delivery. The principles of host-guest chemistry suggest that macrocycles derived from this compound could exhibit selectivity towards guests based on size, shape, and electronic complementarity. nih.govrsc.org
Formation of Inter-ionic Charge-Transfer Complexes
The electronic properties of this compound suggest its potential to participate in the formation of inter-ionic charge-transfer complexes. Such complexes arise from the interaction between an electron-rich donor and an electron-deficient acceptor.
The formation of a charge-transfer complex is often accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. This band, known as the charge-transfer (CT) band, corresponds to the energy required for the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
In a potential charge-transfer complex involving a derivative of this compound, the benzamidoxime (B57231) moiety could act as an electron donor. Upon interaction with a suitable electron acceptor, a colored complex would be formed, and the position of the CT band would provide information about the electronic coupling between the donor and acceptor. Other spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can also provide evidence for the formation of charge-transfer complexes through changes in chemical shifts and vibrational frequencies, respectively.
The energy of the charge-transfer band is directly related to the electronic properties of the donor and acceptor molecules. A stronger electron donor (higher HOMO energy) and a stronger electron acceptor (lower LUMO energy) will result in a lower energy CT transition, causing the CT band to appear at a longer wavelength.
For a series of charge-transfer complexes involving a common acceptor and different derivatives of this compound as donors, the energy of the CT band would be expected to correlate with the electron-donating ability of the substituents on the benzene ring. Electron-donating substituents would increase the HOMO energy of the donor, leading to a red-shift (lower energy) of the CT band. Conversely, electron-withdrawing substituents would lower the HOMO energy, resulting in a blue-shift (higher energy) of the CT band. This relationship allows for the tuning of the optical properties of the charge-transfer complexes by modifying the chemical structure of the donor molecule.
Emerging Research Areas and Future Directions in 4 Hydroxyiminomethyl Benzamidoxime Chemistry
Applications in Chemosensory Systems Design
A chemosensor is a molecular entity that uses chemical interactions to produce a detectable signal in the presence of a specific analyte. wikipedia.org These sensors are fundamentally composed of a recognition moiety (receptor) that selectively binds the target analyte and a signaling moiety (transducer) that converts the binding event into a measurable output, such as a change in color or fluorescence. wikipedia.orgnih.gov The 4-(Hydroxyiminomethyl)benzamidoxime scaffold is a promising candidate for creating selective and sensitive chemosensors.
The efficacy of a chemosensor is rooted in the principles of molecular recognition. The amidoxime (B1450833) [-C(NH₂)=NOH] and oxime [-CH=NOH] groups of this compound are excellent recognition sites, particularly for metal ions. The mechanism of recognition involves the formation of coordination bonds between the lone-pair electrons of the oxygen and nitrogen atoms in these functional groups and the target analyte. researchgate.netmdpi.com
The interaction is typically a combination of non-covalent forces, including electrostatic interactions and hydrogen bonding, leading to the formation of a stable chelate complex. nih.gov For instance, the acidic protons on the hydroxyl groups of both the amidoxime and oxime can be displaced upon binding to a metal ion, creating strong coordinate bonds with the negatively charged oxygen ions. researchgate.net The presence of two distinct chelating groups on the same molecule allows for potentially complex and highly selective binding modes with various analytes. The benzene (B151609) ring acts as a rigid spacer, holding the recognition sites in a defined spatial orientation, which can be tailored to fit the size and geometry of a specific target ion, thereby enhancing selectivity.
The design of a chemosensor based on the this compound scaffold involves coupling the molecular recognition event to a signal transduction mechanism. mdpi.com When the amidoxime and oxime groups bind to an analyte, the electronic distribution of the entire molecule is altered. This change can be engineered to produce a detectable signal.
Colorimetric Sensors: The binding of a metal ion can induce a change in the electronic transitions within the molecule, often through a Ligand-to-Metal Charge Transfer (LMCT) mechanism. This results in a shift in the absorption spectrum, leading to a visible color change. mdpi.com
Fluorescent Sensors: The this compound scaffold can be incorporated into a larger fluorescent system. The binding of an analyte can either quench the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or enhance it by restricting molecular vibrations or inhibiting quenching pathways. mdpi.com
The versatility of the benzene ring allows for further functionalization to fine-tune the sensor's properties, such as solubility in different media and the wavelength of the optical response. mdpi.com This makes the scaffold a highly adaptable platform for developing sensors for environmental monitoring, industrial process control, and biological diagnostics.
Integration in Advanced Materials Science Applications
The strong chelating ability of the amidoxime group has been widely exploited in materials science, particularly for creating functional polymers and nanomaterials for selective extraction and separation processes.
One of the most promising applications for amidoxime-based materials is the selective recovery of valuable and strategic metals from industrial process streams and ores. Amidoxime chelating resins have demonstrated exceptional efficiency in extracting gallium, a critical raw material in the semiconductor industry, from the highly alkaline Bayer liquor used in alumina (B75360) production. researchgate.neticsoba.org
The adsorption mechanism has been a subject of detailed study. Research combining experimental data with Density Functional Theory (DFT) calculations has elucidated the binding motif between the amidoxime group and gallium(III) ions in alkaline solutions. acs.orgresearchgate.net It is understood that the process involves the coordination of the gallate species with the amidoxime functional group. acs.orgmdpi.com Specifically, FT-IR spectra and single-crystal X-ray diffraction have confirmed that the gallate ion binds to the resin through the deprotonated oxygen atom of the oxime group. acs.orgresearchgate.net This "oxygen binding motif" is found to be more stable than other potential chelation modes involving the nitrogen atom. acs.org
The adsorption process is well-described by established kinetic and equilibrium models, indicating a robust and predictable performance. The kinetics typically follow a pseudo-second-order model, and the equilibrium data can be accurately fitted with the Langmuir or Freundlich isotherm models. researchgate.netresearchgate.net These resins exhibit high selectivity for gallium, with reported adsorption rates reaching over 80%. icsoba.org
Interactive Table: Adsorption Characteristics of Amidoxime-Based Resins for Gallium
| Parameter | Description | Typical Findings | References |
| Adsorption Kinetics | The rate at which gallium is adsorbed onto the resin. | Follows a pseudo-second-order kinetic model. Equilibrium is often reached within 5 hours. | researchgate.net, researchgate.net |
| Adsorption Isotherm | Describes the equilibrium relationship between the concentration of gallium in the solution and the amount adsorbed on the resin. | The Freundlich and Langmuir models accurately describe the process, suggesting homogeneous adsorption. | researchgate.net, researchgate.net |
| Binding Mechanism | The specific molecular interaction between the functional group and the metal ion. | Coordination occurs primarily through the deprotonated oxygen atom of the amidoxime group (Oxygen binding motif I). | acs.org, researchgate.net |
| Adsorption Capacity | The maximum amount of gallium that can be adsorbed per unit mass of the resin. | High capacity, with extraction efficiencies exceeding 75-80%. | researchgate.net, icsoba.org |
| Selectivity | The preferential adsorption of gallium over other ions present in the solution (e.g., aluminum, vanadium). | The resin is highly selective for gallium over aluminum in alkaline Bayer liquors. | researchgate.net, researchgate.net |
The surface functionalization of nanomaterials with specific ligands is a powerful strategy to create advanced materials with tailored properties. rsc.orgpurdue.edunih.gov Integrating the this compound molecule onto the surface of nanomaterials like magnetic nanoparticles, graphene oxide, or silica (B1680970) can produce adsorbents with high surface areas and enhanced performance. researchgate.netresearchgate.net
The process involves attaching the ligand to the nanoparticle surface, which can be achieved through various chemical strategies. nih.govnih.gov Once functionalized, these nanomaterials can be used as highly efficient, easily separable adsorbents for removing target ions from aqueous solutions. For example, amidoxime-functionalized magnetic nanoparticles have been developed for the removal of uranium ions from wastewater. researchgate.netdntb.gov.ua The magnetic core allows for easy separation of the adsorbent from the solution using an external magnetic field, simplifying the recovery process. The this compound ligand would provide the high affinity and selectivity for the target ions, while the nanoparticle platform provides a high surface-area-to-volume ratio and ease of handling.
Structure-Activity Relationship (SAR) Studies in Ligand Design
Structure-Activity Relationship (SAR) studies are crucial for the rational design of new molecules with optimized properties. In the context of ligand design, SAR explores how systematic changes in a molecule's structure affect its binding affinity and selectivity for a target, such as a metal ion. nih.gov For this compound, SAR studies would focus on how modifications to its structure influence its performance as a chelating agent.
Key aspects of an SAR study for this scaffold would include:
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the benzene ring would alter the electron density on the amidoxime and oxime groups. This, in turn, would modulate their basicity and nucleophilicity, directly impacting the strength of the coordination bond with metal ions. mdpi.comnih.gov For example, an electron-donating group could enhance binding to electron-poor metal centers.
Steric Effects: The size and position of substituents on the benzene ring can create steric hindrance, influencing which metal ions can approach and bind to the chelating groups. This can be a powerful tool for improving the selectivity of the ligand for a specific ion.
Conformational Effects: The relative positioning of the amidoxime and oxime groups is critical for the chelate effect, where a ligand binds to a central atom via two or more donor sites to form a stable ring structure. SAR studies would investigate how the rigidity and conformation of the scaffold affect the pre-organization of the binding sites, which is a key factor in achieving high binding affinity.
Interactive Table: Conceptual SAR for this compound Derivatives
| Structural Modification | Rationale | Expected Impact on Activity |
| Introduce Electron-Donating Group (e.g., -OCH₃) on Ring | Increases electron density on chelating O and N atoms. | Potentially stronger binding (higher affinity) for electropositive metal ions. |
| Introduce Electron-Withdrawing Group (e.g., -NO₂) on Ring | Decreases electron density on chelating O and N atoms. | Potentially weaker, but possibly more selective, binding. May alter redox properties. |
| Vary Substituent Position (ortho, meta, para) | Alters the steric environment around the chelating groups. | Could enhance selectivity by sterically favoring or disfavoring the binding of certain ions based on their size and preferred coordination geometry. |
| Modify the Amine of the Amidoxime (e.g., to -NHR) | Changes the steric and electronic properties of the amidoxime group itself. | May fine-tune selectivity and binding strength for specific targets. |
By systematically synthesizing and evaluating derivatives, a comprehensive SAR can be developed. This knowledge would enable the rational design of next-generation ligands based on the this compound scaffold, optimized for specific applications in sensing, separation science, and materials chemistry.
Lack of Specific Research Data for this compound Prevents In-Depth Analysis
Despite a comprehensive search of scientific databases and literature, specific research findings on the chemical compound this compound, particularly concerning its ligand binding potency, pH-dependent binding, and principles for rational design, are not available in the public domain. Consequently, the generation of a detailed article focusing solely on the emerging research areas and future directions in the chemistry of this specific compound, as per the requested outline, cannot be fulfilled at this time.
The inquiry requested a detailed exploration of the following aspects of this compound:
Rational Design Principles for Enhanced Ligand Properties and Interactions
A thorough investigation for data to populate these sections, including potential data for interactive tables on chemical modifications and binding affinities, did not yield any specific results for this compound. The scientific literature does contain research on related classes of compounds, such as benzamides, picolinamides, and other amidoxime derivatives. However, in adherence to the strict instruction to focus exclusively on this compound, this related but distinct information cannot be used to construct the requested article.
This absence of specific data indicates that research on the detailed structure-activity relationships and rational design of this compound may be limited, not yet published, or conducted under proprietary research not accessible to the public. Therefore, a scientifically accurate and informative article that strictly adheres to the provided outline cannot be generated.
Q & A
Q. What are the recommended synthetic routes for 4-(Hydroxyiminomethyl)benzamidoxime, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves nucleophilic addition of hydroxylamine to an imidoyl chloride precursor under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature : Reactions are often conducted at 0–25°C to minimize side-product formation.
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires stoichiometric control of hydroxylamine and pH monitoring to prevent decomposition.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolves bond angles (e.g., C=N–O torsion angles) and hydrogen-bonding networks. For example, intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers in crystal lattices .
- Spectroscopy :
- Computational modeling : DFT calculations correlate experimental data with electronic properties (e.g., charge distribution on the amidoxime group).
Advanced Research Questions
Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals, and how does ligand geometry influence metal complex stability?
Methodological Answer:
- Synthesis of metal complexes : React the compound with metal salts (e.g., Cu) in aqueous or mixed solvents. Monitor pH to control deprotonation of the hydroxyimino group .
- Structural analysis :
- Stability studies : Compare thermodynamic stability constants (log β) across pH ranges using potentiometric titrations. Distorted geometries often reduce stability due to steric strain .
Q. How can fluorescence-based assays utilizing this compound derivatives be designed for high-throughput screening of enzyme activity, and what parameters affect assay sensitivity?
Methodological Answer:
- Probe design : Derivatize the compound with fluorogenic groups (e.g., para-methoxy substitution) to generate ketone-reactive probes. Fluorescence intensity correlates with enzyme-catalyzed product formation .
- Assay optimization :
- Data validation : Cross-validate with HPLC or GC-MS to resolve false positives from non-enzymatic reactions .
Q. What strategies are effective in resolving contradictory data when this compound exhibits variable reactivity in different solvent systems?
Methodological Answer:
- Controlled experiments : Systematically vary solvent polarity (e.g., water vs. DMSO) to isolate solvent effects on reaction pathways.
- Kinetic profiling : Use stopped-flow spectroscopy to track intermediate formation rates. For example, protic solvents may accelerate hydrolysis of the amidoxime group .
- Computational analysis : MD simulations predict solvation effects on transition states. Compare with experimental rate constants to identify discrepancies .
Q. How is this compound functionalized in polymer matrices for selective metal ion separation, and what analytical techniques validate separation efficiency?
Methodological Answer:
- Polymer synthesis : Graft the compound onto porous supports (e.g., polyHIPE) via radical polymerization. Optimize crosslinker density to enhance metal binding capacity .
- Separation validation :
- Competitive studies : Test selectivity in mixed-metal solutions (e.g., U vs. Fe) using batch adsorption experiments at varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
